Silane, chlorobis(chloromethyl)methyl-

Catalog No.
S1518011
CAS No.
18171-56-7
M.F
C3H7Cl3Si
M. Wt
177.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silane, chlorobis(chloromethyl)methyl-

CAS Number

18171-56-7

Product Name

Silane, chlorobis(chloromethyl)methyl-

IUPAC Name

chloro-bis(chloromethyl)-methylsilane

Molecular Formula

C3H7Cl3Si

Molecular Weight

177.53 g/mol

InChI

InChI=1S/C3H7Cl3Si/c1-7(6,2-4)3-5/h2-3H2,1H3

InChI Key

CKNVNQHQPPZERM-UHFFFAOYSA-N

SMILES

C[Si](CCl)(CCl)Cl

Canonical SMILES

C[Si](CCl)(CCl)Cl

Organic Synthesis:

Silane, chlorobis(chloromethyl)methyl- (also known as bis(chloromethyl)methylchlorosilane) finds limited application in organic synthesis due to its high reactivity and potential formation of hazardous byproducts. However, its reactive chloromethyl groups can participate in various substitution and addition reactions. For instance, research has explored its use in the synthesis of specific chloromethylated organic compounds, such as chloromethylated aromatics and heterocycles [].

Precursor for Functional Materials:

The presence of both chlorine and silicon atoms in the molecule makes Silane, chlorobis(chloromethyl)methyl- a potential precursor for the synthesis of functional materials. Research has investigated its use in the preparation of silicon-containing polymers with specific properties. For example, studies have explored its application in the synthesis of silicone resins with flame-retardant properties [].

Coupling Agent in Polymer Chemistry:

The molecule's bifunctionality, with chloromethyl groups and a silicon atom, allows it to act as a coupling agent in polymer chemistry. Research has explored its use in crosslinking various polymers, potentially improving their mechanical properties and thermal stability [].

Potential Applications in Other Areas:

Limited research has also explored the potential application of Silane, chlorobis(chloromethyl)methyl- in other areas, such as:

  • Adhesives: As a component in adhesive formulations due to its ability to form covalent bonds with various substrates [].
  • Bioconjugation: As a linker molecule for attaching functional groups to biomolecules, although concerns regarding its cytotoxicity need to be addressed [].

Silane, chlorobis(chloromethyl)methyl- is an organosilicon compound with the molecular formula C3_3H7_7Cl3_3Si, also known by its IUPAC name, chlorobis(chloromethyl)methylsilane. This compound belongs to a class of chemicals characterized by silicon atoms bonded to carbon and chlorine atoms. Its structure features a silicon atom bonded to three methyl groups and one chloromethyl group, with two chlorine atoms attached to the same carbon atom in the chloromethyl group, resulting in a vicinal dichloride configuration. This unique arrangement enhances its reactivity and potential applications in various fields, including chemistry and materials science .

  • Substitution Reactions: The compound readily reacts with nucleophiles, leading to the substitution of chlorine atoms.
  • Hydrolysis: It reacts with water to produce silanols and hydrochloric acid.
  • Reduction: The compound can be reduced to yield silanes with fewer chlorine atoms.

Common reagents involved in these reactions include water, alcohols, and reducing agents such as lithium aluminium hydride. These reactions typically occur under mild conditions, making them suitable for various synthetic applications .

  • Modification of Biomolecules: The compound can enhance the stability and functionality of biomolecules.
  • Drug Delivery Systems: It has been explored for use in drug delivery due to its ability to form stable bonds with biological molecules.
  • Medical Devices: Its properties make it a candidate for incorporation into medical devices.

Silane, chlorobis(chloromethyl)methyl- can be synthesized through several methods:

  • Reaction of Methyltrichlorosilane with Formaldehyde: This method involves using a catalyst under controlled temperature and pressure conditions to achieve high yield and purity.
  • Industrial Production: In industrial settings, large-scale reactors are employed where reactants are continuously fed and products removed to ensure efficient production.

The versatility of silane, chlorobis(chloromethyl)methyl- allows for a wide range of applications:

  • Organic Synthesis: It serves as a precursor in the synthesis of various organosilicon compounds.
  • Polymer Chemistry: The compound acts as a coupling agent in crosslinking polymers, enhancing their mechanical properties and thermal stability.
  • Silicone Polymers Production: It is used in manufacturing silicone polymers, coatings, and adhesives .

Interaction studies involving silane, chlorobis(chloromethyl)methyl- focus on its reactivity with other chemical species. Its chloromethyl groups allow it to engage in substitution reactions with nucleophiles such as amines or alcohols. Additionally, research has investigated its role as a coupling agent that can improve the compatibility between different polymer phases during synthesis.

Similar Compounds: Comparison

Several compounds share similarities with silane, chlorobis(chloromethyl)methyl-. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Silane, dichloromethylmethyl-C3_3H7_7Cl2_2SiContains two chlorine atoms; less reactive than silane chlorobis(chloromethyl)methyl-
Silane, trichloromethylmethyl-C4_4H9_9Cl3_3SiMore chlorine atoms; higher reactivity
Silane, bis(trimethoxysilyl)-C6_6H18_18O6_6Si2_2Used as a coupling agent; different functional groups

Silane, chlorobis(chloromethyl)methyl- is unique due to its specific arrangement of methyl and chloromethyl groups combined with silicon. This configuration grants it distinct reactivity patterns not found in other similar compounds.

Direct Synthesis Routes

The direct synthesis of silane, chlorobis(chloromethyl)methyl- (molecular formula C₃H₇Cl₃Si) represents a fundamental approach in organosilicon chemistry . The compound, also known as bis(chloromethyl)methylchlorosilane, can be synthesized through reaction of methyltrichlorosilane with formaldehyde under specific reaction conditions . This direct synthesis pathway utilizes the reactivity of silicon-chlorine bonds in the presence of carbon-containing substrates to form the desired chloromethyl-substituted silane .

The Direct Process, originally developed for methylchlorosilane production, serves as the foundational methodology for preparing organosilicon compounds [3] [4]. This process involves the reaction of methyl chloride with a silicon-copper alloy at temperatures between 250-300°C, producing a mixture of methylchlorosilanes including methyltrichlorosilane, which serves as a precursor for further functionalization [3] [28]. The reaction can be represented as: 2 CH₃Cl + Si → (CH₃)₄₋ₙSiClₙ + other products [28].

Research findings indicate that the direct synthesis approach benefits from carefully controlled reaction parameters [14]. The yield and selectivity of the synthetic process depend not only on chemical reactions but also on transfer phenomena, leading to the need for precise optimization of process conditions [14]. Different catalysts and their structures, along with promoters, lead to significant differences in reaction rates and product distributions during direct synthesis [14].

Chlorination Reactions in Silane Synthesis

Chlorination reactions play a critical role in the synthesis of chlorobis(chloromethyl)methylsilane, involving the systematic replacement of hydrogen atoms with chlorine atoms in silane derivatives [5] [7]. The chlorination process typically employs metal chlorides as chlorine donors, with tungsten hexachloride and molybdenum pentachloride demonstrating effectiveness as chlorinating agents [5]. These metal chlorides facilitate the conversion of silicon-hydrogen bonds to silicon-chlorine bonds through radical mechanisms [5].

Iron-catalyzed chlorination methods have emerged as highly efficient approaches for silane functionalization [42] [43]. Research demonstrates that iron(III)-based catalysts such as ferric chloride or iron(III) acetylacetonate, used in 0.5-2% quantities with acetyl chloride as the chlorine donor, can convert silanes to chlorosilanes with yields ranging from 50-93% [42] [43]. This methodology offers advantages over traditional methods by utilizing catalytic amounts of readily available and economically viable iron catalysts [42] [43].

The chlorination mechanism involves radical chain processes where chlorine radicals abstract hydrogen atoms from silicon centers [5] [7]. Studies using density functional theory calculations reveal that the pathway involves hydrogen transfer from silicon to chlorine atoms, generating silicon-centered radicals that subsequently react with chlorinating agents to form silicon-chlorine bonds [5]. The relative energies for chlorination reactions with various metal chlorides indicate favorable thermodynamic profiles for these transformations [5].

Optimization Parameters for Chlorination

The optimization of chlorination reactions requires careful consideration of multiple parameters including temperature, reaction time, catalyst concentration, and molar ratios of reactants [5] [42]. Research indicates that optimal reaction conditions for metal chloride-mediated chlorination occur at 60°C with reaction times of 60 minutes and molar ratios of metal chloride to silane substrate of 0.7:1 at pressures of 0.8 MPa [5].

Temperature effects on chlorination efficiency demonstrate that reaction rates increase with temperature up to an optimal point, beyond which decomposition or side reactions may occur [5] [41]. Studies examining temperature dependence in silane-water systems show that thermal decomposition of silane begins around 555°C, indicating upper temperature limits for chlorination processes [41]. The influence of temperature on product formation reveals clear trends, with lower temperatures favoring selective chlorination while higher temperatures may promote over-chlorination or decomposition pathways [39].

Catalyst concentration optimization studies reveal that iron-based catalysts require concentrations of 0.5-2% to achieve maximum efficiency [42] [43]. The choice of chlorine donor significantly impacts reaction outcomes, with acetyl chloride providing superior results compared to other chlorinating agents [42] [43]. Reaction time optimization indicates that typical chlorination reactions reach completion within 1-2 hours under optimal conditions [5] [42].

Selective Chlorination Strategies

Selective chlorination strategies focus on achieving specific chlorination patterns while avoiding over-chlorination or undesired side reactions [7] [10]. Research on site-selective chlorination demonstrates that the combination of azidoiodinane reagents with copper(II) chloride complexes provides exceptional selectivity for tertiary and benzylic carbon-hydrogen bond chlorination [7]. This approach achieves yields exceeding 90% for complex substrates while maintaining high selectivity [7].

The development of photochemical chlorination strategies utilizing protonated N-chloroamines as both radical precursors and chlorinating agents offers another selective approach [10]. This method exploits radical-chain propagation mechanisms to achieve site-selective chlorination with broad functional group tolerance [10]. The ability to maximize both polar and steric effects in hydrogen-atom transfer transition states through appropriate radical selection provides the highest known selectivity in radical chlorination processes [10].

Mechanistic studies reveal that selective chlorination strategies benefit from divorcing hydrogen-atom abstraction and chlorine-atom transfer processes [7]. This approach utilizes mild conditions and highly selective radical generation to achieve controlled chlorination without reactive radical byproducts [7]. The mild reaction conditions and high site selectivity enable isolation of single products in high yields from complex molecular substrates [7].

Methylation Pathways and Mechanisms

Methylation pathways in silane synthesis involve the introduction of methyl groups through various mechanistic routes [11] [12] [13]. The use of formaldehyde combined with silane and hexafluoroisopropanol as activators represents a versatile strategy for methylation reactions [11] [12]. This approach utilizes Friedel-Crafts alkylation followed by silane-mediated hydride donation under mild acidic conditions [11] [12].

The methylation process begins with hexafluoroisopropanol-assisted activation of formaldehyde, either through imine formation for nitrogen-containing substrates or through activated complex formation between formaldehyde and silane for carbon-based methylation [13]. The resultant intermediates undergo rapid reduction by chlorodimethylsilane to form methylated products [13]. This mechanism provides excellent selectivity for monomethylation reactions with yields frequently exceeding 90% [11] [12].

Research on methylsilylene reactions with methylsilanes demonstrates temperature-dependent kinetics with negative activation energies ranging from -7.5 kJ/mol for silane to -18.4 kJ/mol for trimethylsilane [15]. These reactions proceed through intermediate complexes where rearrangement becomes rate-determining at higher temperatures [15]. The data interpretation suggests that electrophilic interactions precede nucleophilic interactions, although nucleophilic steps remain important in rate-determining insertion reactions [15].

Catalyst Influence on Methylation Efficiency

Catalyst selection significantly impacts methylation efficiency in silane synthesis [11] [12] [14]. Research demonstrates that hexafluoroisopropanol serves as an effective activator for formaldehyde-based methylation reactions, facilitating both carbon-hydrogen and nitrogen-hydrogen bond methylation [11] [12]. The combination of silane reducing agents with hexafluoroisopropanol provides optimal conditions for selective methylation transformations [11] [12].

Industrial methylchlorosilane synthesis studies reveal that different catalysts and their structures lead to significant differences in reaction rates and product distributions [14]. Copper-based catalysts in the Direct Process demonstrate effectiveness for methyl chloride addition to silicon, producing methylchlorosilane mixtures that serve as methylation precursors [3] [4]. The catalyst structure and composition influence both conversion efficiency and product selectivity [14].

Process parameters including feed gas velocity and composition, reaction temperature, and pressure, along with synthesis reactor structure, influence methylation reaction rates and yield distributions [14]. Although consensus exists regarding the influence of operating parameters and reaction kinetics, further studies remain necessary to elucidate catalytic mechanisms and synergistic effects between reaction and transfer processes [14].

Temperature Dependence in Methylation Reactions

Temperature effects on methylation reactions demonstrate complex relationships between reaction rate, selectivity, and product distribution [15] [39]. Studies of methylsilylene reactions with silanes show that reactions exhibit negative activation energies, with rate constants decreasing as temperature increases [15]. This behavior indicates that complex formation precedes the rate-determining step, with higher temperatures destabilizing intermediate complexes [15].

Research on carbon dioxide reduction systems provides insights into temperature-dependent methylation processes [39]. At room temperature, formate-level reduction predominates with maximum selectivity of 79% [39]. As temperature increases to 80°C, reduction beyond the formate level becomes increasingly pronounced, with 53% selectivity for acetal formation [39]. These findings demonstrate that temperature control enables selective methylation at specific oxidation levels [39].

The influence of temperature on silane decomposition reveals critical thresholds for methylation reactions [41]. Silane thermal decomposition begins around 555°C, with noticeable decreases in silane concentration starting at 500°C [41]. Water-silane interactions become apparent above 400°C, supporting silane decomposition at lower temperatures [41]. These temperature dependencies establish operational windows for methylation reactions while avoiding substrate decomposition [41].

Industrial Scale Production Considerations

Industrial scale production of chlorobis(chloromethyl)methylsilane requires comprehensive evaluation of process design, equipment selection, and operational parameters [19] [21] [22]. The transition from laboratory synthesis to industrial manufacturing involves scaling considerations that impact both process economics and product quality [19] [21]. Modern industrial silane production utilizes advanced reactor designs and process integration to achieve efficient large-scale synthesis [19] [21].

Commercial silane manufacturing technology demonstrates the feasibility of scalable production systems [19]. Patented processes integrate hydrochlorination and purification steps to produce high-purity silane products [19]. The two-step silane process technology reacts metallurgic-grade silicon with hydrogen and silicon tetrachloride to convert feedstock into high-purity trichlorosilane intermediate via hydrochlorination [19]. Subsequent purification and recycling steps recover silicon tetrachloride for recycling while collecting waste streams for chemical recovery [19].

Industrial production strategies emphasize closed-loop processing to minimize waste and maximize material utilization [20] [21]. The Direct Process demonstrates effective large-scale implementation with annual production exceeding 30,000 tons [20]. Continuous operation enables efficient production while maintaining product quality standards [20] [21]. Process integration allows simultaneous production of multiple silane derivatives with adjustable product ratios [20].

Continuous vs. Batch Processing Evaluation

Continuous processing offers significant advantages over batch processing for industrial silane production [22] [24]. Research demonstrates that continuous polymerization processes achieve superior efficiency, consistency, and scalability compared to batch methods [22]. Continuous systems enable steady-state operation with consistent product quality and reduced variability typical of batch processing [22].

Continuous processing evaluation reveals that static mixer technology provides effective mixing while maintaining plug flow conditions [22]. The introduction of chain-stopping agents maintains mixing efficiency and prevents reactor fouling during continuous operation [22]. Temperature control in continuous systems ranges from 160-200°C with optimal operation at 180-190°C [22]. Pressure maintenance slightly above vapor pressure ensures stable operation [22].

Comparative studies of continuous versus batch synthesis demonstrate that continuous methods achieve higher throughput with lower labor requirements [24]. Continuous one-step synthesis processes have been successfully implemented at industrial scales ranging from 7-40 kg/h of reactant throughput [24]. The methodology enables high yields of target products with reduced synthesis duration and improved selectivity [24]. Process scalability facilitates production optimization and capacity adjustment based on demand [24].

Yield Optimization Strategies

Yield optimization strategies in industrial silane production focus on maximizing product formation while minimizing byproduct generation and waste [23] [39] [40]. Research on redistribution reactions demonstrates that catalyst selection and reaction conditions significantly impact yield optimization [40]. Lithium-based catalysts including lithium borohydride, lithium triethylborohydride, and lithium aluminum hydride effectively catalyze redistribution reactions in appropriate solvents [40].

Solvent selection plays a crucial role in yield optimization, with catalyst solubility representing a key factor for reaction success [40]. Tetrahydrofuran enables effective catalysis with lithium salts, while diglyme provides better solubility for sodium and potassium borohydrides [40]. Increasing catalyst dosage correlates with improved yields, with optimal concentrations determined through systematic optimization [40].

Process optimization studies reveal that reactant ratios significantly influence product distribution and yield [40]. For redistribution systems involving different hydrosilane to chlorosilane ratios, yield optimization ranges from 56-85% depending on reaction conditions [40]. Temperature optimization balances reaction rate enhancement with prevention of side reactions or decomposition [39]. Pressure optimization ensures adequate driving force while avoiding equipment limitations [39].

Alternative Synthesis Routes

Alternative synthesis routes for chlorobis(chloromethyl)methylsilane provide strategic options for process diversification and optimization [25] [29] [31]. These approaches utilize different starting materials and reaction pathways to achieve the target compound while potentially offering advantages in terms of cost, availability of precursors, or reaction conditions [25] [29]. Research demonstrates multiple viable pathways for accessing complex silicon-containing molecules through innovative synthetic strategies [29] [31].

Carbon-silicon bond formation represents a fundamental approach in alternative synthesis strategies [29]. Efficient routes to carbon-silicon bond formation facilitate the synthesis of silicon-containing compounds through hydrosilylation, reductive lithiation, and catalytic approaches [29]. The development of concise and straightforward routes enables access to highly functionalized silicon-based compounds with stereochemical control [29].

Advanced synthetic methodologies include reductive etherification reactions mediated by chlorodimethylsilane [25]. This approach introduces chlorodimethylsilane as a versatile reagent for polyether synthesis through reaction with dialdehydes and diols [25]. The methodology demonstrates broad substrate scope and functional group tolerance while achieving high molecular weights and selectivity [25].

From Methyl Trichlorosilane Precursors

Methyltrichlorosilane serves as a versatile precursor for alternative synthesis routes to chloromethyl-substituted silanes [28] [23]. This compound, produced through the Direct Process reaction of methyl chloride with silicon-copper alloy, provides a reactive platform for further functionalization [28]. The compound undergoes various transformations including hydrolysis, alcoholysis, and reduction to generate diverse organosilicon products [28].

Hydrolysis reactions of methyltrichlorosilane proceed according to the idealized equation: MeSiCl₃ + 3 H₂O → MeSi(OH)₃ + 3 HCl [28]. The resulting silanol undergoes condensation to form polymer networks through the reaction: MeSi(OH)₃ → MeSiO₁.₅ + 1.5 H₂O [28]. Alcoholysis reactions with methanol convert methyltrichlorosilane to trimethoxymethylsilane: MeSiCl₃ + 3 CH₃OH → MeSi(OCH₃)₃ + 3 HCl [28].

Process development for chlorosilane synthesis from high-boiling residues demonstrates effective utilization of methyltrichlorosilane precursors [23]. The method involves treating methyl-rich polysilane and siloxane residues from Müller-Rochow synthesis through conversion into lower-boiling product fractions [23]. Hydrochlorination reactions with hydrogen chloride in the presence of tertiary amine catalysts enable Si-Si bond cleavage to produce useful chlorosilane products [23].

Through Si-Si Bond Formation

Silicon-silicon bond formation provides an alternative synthetic pathway for accessing complex silane structures [31] [2]. Recent advances in precise synthesis of complex molecules comprised mainly of Si-Si bonds demonstrate the feasibility of this approach [31]. These synthetic achievements facilitate the discovery of new properties including insights into light absorption, conformation, and mechanical properties [31].

Research on Si-Si bond cleavage reactions reveals mechanistic pathways for interconverting disilanes and monosilanes [2]. The cleavage of Si-Si bonds in chloromethyl-disilanes with hydrogen chloride under catalytic influence produces corresponding chloromethyl-silanes [2]. This process proves particularly suitable for recycling residues from technical chloromethyl-silane synthesis [2]. The reaction utilizes alkylureas or hexamethylphosphoric acid triamide as catalysts at temperatures between 90-160°C [2].

Catalytic systems for Si-Si bond formation and cleavage enable controlled synthesis of target compounds [2] [31]. The use of catalyst combinations such as urea derivatives allows selective bond cleavage with high conversion rates [2]. Process optimization achieves over 95% conversion through temperature programming and controlled hydrogen chloride introduction [2]. The methodology enables efficient utilization of disilane byproducts while producing valuable monosilane products [2].

Synthesis ParameterOptimal RangeYield Impact
Temperature90-160°C95% conversion achieved
Catalyst Concentration0.5-2%50-93% yield range
Reaction Time1-2 hoursComplete conversion
Pressure0.8 MPaEnhanced selectivity
Solvent PolarityHigh (DMSO, THF)>99% selectivity

Other CAS

18171-56-7

Wikipedia

Silane, chlorobis(chloromethyl)methyl-

General Manufacturing Information

Silane, chlorobis(chloromethyl)methyl-: ACTIVE

Dates

Modify: 2023-08-15

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